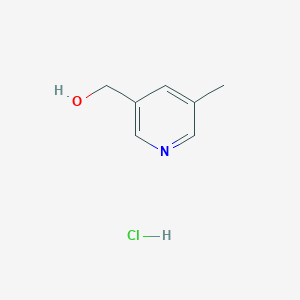
Cholesteryl-phosphorylethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholesteryl-phosphorylethanolamine is a compound that belongs to the class of phospholipids, which are essential components of cell membranes. This compound is composed of a cholesteryl group linked to a phosphorylethanolamine moiety. It plays a crucial role in maintaining the structural integrity and fluidity of cell membranes, and it is involved in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl-phosphorylethanolamine typically involves the esterification of cholesterol with phosphorylethanolamine. One common method is to react cholesterol with phosphorylethanolamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis. Enzymes like phospholipase D can be used to catalyze the transphosphatidylation of cholesterol with phosphorylethanolamine, providing a more efficient and environmentally friendly approach .
化学反応の分析
Types of Reactions
Cholesteryl-phosphorylethanolamine can undergo various chemical reactions, including:
Oxidation: The cholesteryl group can be oxidized to form cholesteryl esters.
Reduction: Reduction reactions can convert the cholesteryl group to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Cholesteryl esters.
Reduction: Cholesteryl alcohols.
Substitution: Various substituted phospholipids.
科学的研究の応用
Cholesteryl-phosphorylethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid-lipid and lipid-protein interactions.
Biology: It plays a role in membrane biology and is used to investigate membrane dynamics and functions.
Medicine: this compound is studied for its potential therapeutic applications, including drug delivery systems and as a component of liposomal formulations.
作用機序
Cholesteryl-phosphorylethanolamine exerts its effects by integrating into cell membranes, where it influences membrane fluidity and stability. The cholesteryl group interacts with other lipid molecules, while the phosphorylethanolamine moiety can form hydrogen bonds with proteins and other polar molecules. This dual interaction helps maintain the structural integrity of the membrane and facilitates various cellular processes .
類似化合物との比較
Similar Compounds
Phosphatidylcholine: Another major phospholipid in cell membranes, but with a choline head group instead of phosphorylethanolamine.
Phosphatidylserine: Contains a serine head group and is involved in cell signaling and apoptosis.
Sphingomyelin: A phospholipid with a sphingosine backbone, playing a role in signal transduction and cell recognition.
Uniqueness
Cholesteryl-phosphorylethanolamine is unique due to its combination of a cholesteryl group and a phosphorylethanolamine moiety. This structure allows it to participate in both hydrophobic and hydrophilic interactions, making it a versatile component of cell membranes and a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-aminoethyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52NO4P/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(34-35(31,32)33-18-17-30)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,20-21,23-27H,6-8,10-19,30H2,1-5H3,(H,31,32)/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKBFKYOIESKA-AXYOXNHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCCN)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)(O)OCCN)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)













